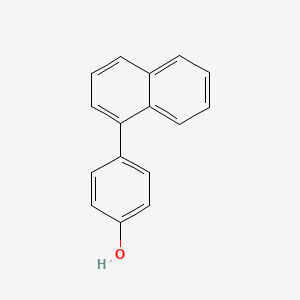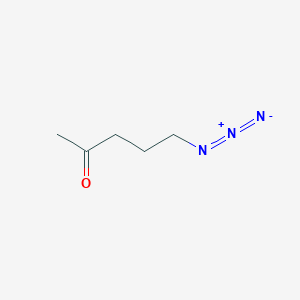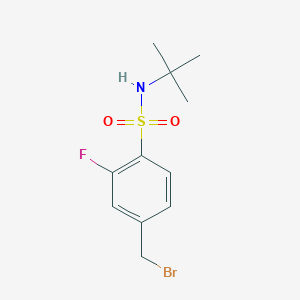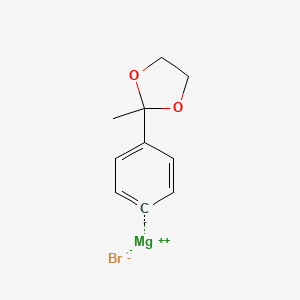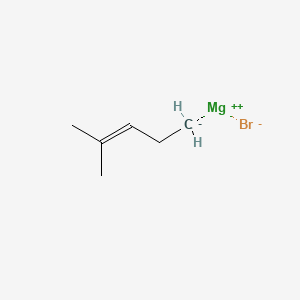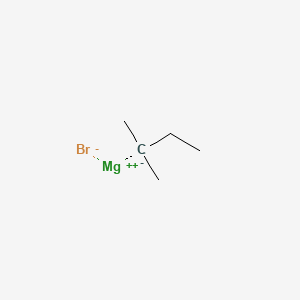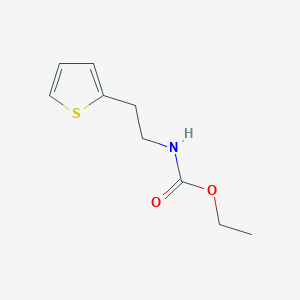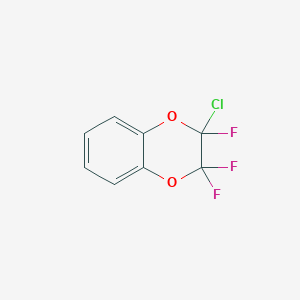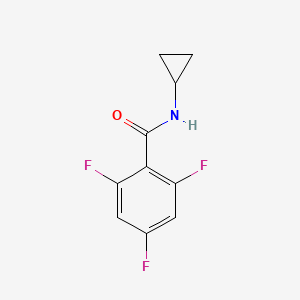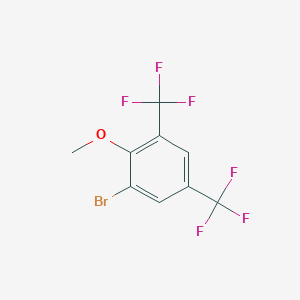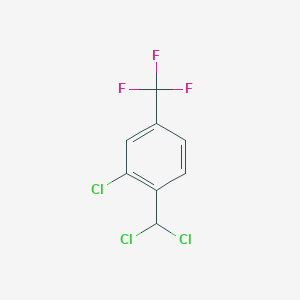
2-Chloro-4-trifluoromethylbenzal chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-trifluoromethylbenzal chloride is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoromethylbenzal chloride typically involves the chlorination of 2-Chloro-4-trifluoromethylbenzaldehyde. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Chloro-4-trifluoromethylbenzal chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids and alcohols.
科学研究应用
2-Chloro-4-trifluoromethylbenzal chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2-Chloro-4-trifluoromethylbenzal chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group serves as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group enhances the electrophilicity of the benzene ring, facilitating electrophilic aromatic substitution. These properties make it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-trifluoromethylbenzenesulfonyl chloride
- 2-Chloro-4-trifluoromethylbenzaldehyde
- 2-Chloro-4-trifluoromethylbenzoic acid
Uniqueness
2-Chloro-4-trifluoromethylbenzal chloride is unique due to the presence of both a chloro and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic applications where both nucleophilic and electrophilic reactivity are required.
属性
IUPAC Name |
2-chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGPZGQUSSNNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

